3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a useful research compound. Its molecular formula is C15H20ClNO4 and its molecular weight is 313.77. The purity is usually 95%.
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Scientific Research Applications
Synthetic and Medicinal Chemistry Applications
Synthesis of Functionalized β-Amino Acid Derivatives : The use of metathesis reactions, including ring-opening, ring-closing, and cross metathesis, has been highlighted for the synthesis of cyclic β-amino acids and densely functionalized derivatives. This methodology provides access to alicyclic β-amino acids and other derivatives, emphasizing the importance of such compounds in drug research due to their biological relevance (Kiss et al., 2018).
Biomedical Applications of Highly Branched Polymers : Polymers based on amino acids, including poly(amino acid)s, have garnered attention for their biocompatibility, biodegradability, and potential in drug and gene delivery systems. The review focuses on dendrimers, dendrigrafts, and hyperbranched polymers derived from amino acids like L-lysine, L-glutamic acid, and L-aspartic acid, highlighting their applications in the biomedical field (Thompson & Scholz, 2021).
Environmental and Green Chemistry Insights
Biodegradation of Ethyl tert-Butyl Ether (ETBE) : This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It outlines microorganisms capable of degrading ETBE aerobically and the potential for anaerobic biodegradation, emphasizing the environmental impact and degradation pathways of such compounds (Thornton et al., 2020).
Muconic Acid as a Platform Chemical : Muconic acid, a dicarboxylic acid with conjugated double bonds, is discussed for its potential as a starting material for synthesizing value-added products and as a monomer for specialty polymers. The review covers production routes, synthesis, and valorization of muconic acid isomers, highlighting its role in green chemistry and biobased economy (Khalil et al., 2020).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSHFXWIZOOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661449 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626220-65-3 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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